![molecular formula C9H7BrF2N2 B2821969 6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine CAS No. 2117461-99-9](/img/structure/B2821969.png)
6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom, a difluoromethyl group, and a methyl group attached to an imidazo[1,2-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved using metal-based methods that transfer CF2H to C(sp2) sites . The reaction conditions often involve the use of difluoromethylation reagents and catalysts under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for large-scale synthesis.
化学反応の分析
Types of Reactions
6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Uniqueness
6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core. The presence of both a bromine atom and a difluoromethyl group provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
6-bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2/c1-5-8(9(11)12)14-4-6(10)2-3-7(14)13-5/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNADWQOJDSYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B2821887.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2821888.png)
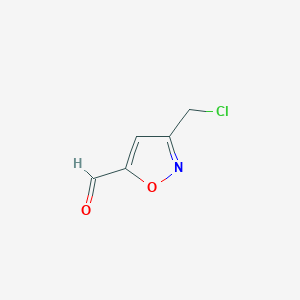
![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2821891.png)
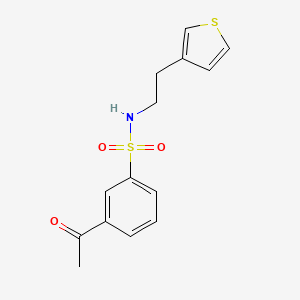
![1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2821900.png)
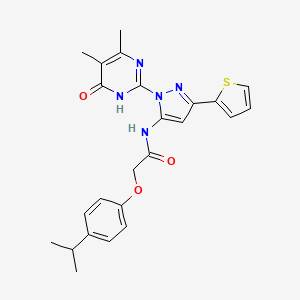
![Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B2821902.png)
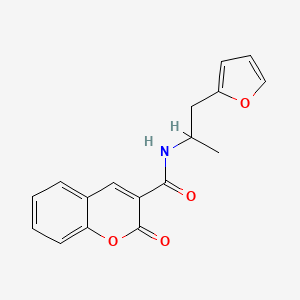
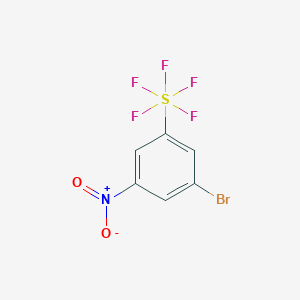
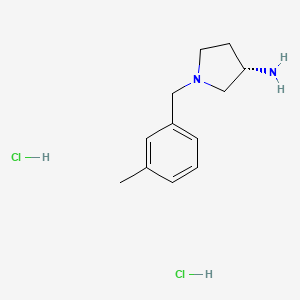
![Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride](/img/structure/B2821907.png)
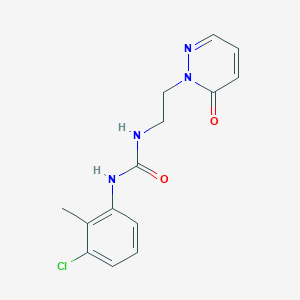
![3,6-diethyl 2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2821909.png)
